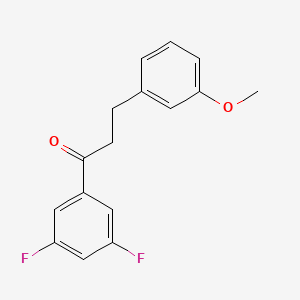

3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H NMR spectrum (400 MHz, CDCl₃) shows distinct resonances:

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Methoxy (-OCH₃) | 3.82 | Singlet |

| Aromatic protons (3-methoxyphenyl) | 6.72–7.26 | Multiplet |

| Aromatic protons (3,5-difluorophenyl) | 6.91–7.12 | Doublet of triplets |

| Methylene (-CH₂-) | 2.95–3.28 | Multiplet |

The ¹³C NMR spectrum confirms the carbonyl group at δ 196.7 ppm and the methoxy carbon at δ 55.3 ppm. Fluorine-19 NMR reveals two distinct signals at δ -112.4 ppm (C3'-F) and -115.1 ppm (C5'-F).

Fourier-Transform Infrared (FTIR) Vibrational Assignments

FTIR analysis identifies key functional groups:

| Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch | 1685 |

| C–F Stretch | 1220–1150 |

| C–O (Methoxy) Stretch | 1255 |

| Aromatic C=C Stretch | 1605, 1510 |

| C–H (Aromatic) Bend | 830–780 |

The absence of O–H stretches above 3000 cm⁻¹ confirms the absence of hydroxyl impurities.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 276.28 [M+H]⁺, consistent with the molecular formula C₁₆H₁₄F₂O₂. Key fragmentation pathways include:

- Loss of methoxy group : m/z 247.12 [M+H–OCH₃]⁺

- Cleavage of the propiophenone chain : m/z 123.05 (C₆H₅F₂⁺) and 153.10 (C₉H₉O₂⁺)

- **Retro-Diels-Alder rearrangement

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O2/c1-20-15-4-2-3-11(7-15)5-6-16(19)12-8-13(17)10-14(18)9-12/h2-4,7-10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWLEZAPDJXOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644253 | |

| Record name | 1-(3,5-Difluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-34-3 | |

| Record name | 1-Propanone, 1-(3,5-difluorophenyl)-3-(3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Difluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3,5-Difluorobenzoyl Chloride

The precursor 3,5-difluorobenzoyl chloride is generally synthesized from 3,5-difluorobenzoic acid by treatment with thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions. This conversion is a standard method to activate the acid for subsequent acylation reactions.

Formation of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone

The key synthetic step involves the reaction of 3,5-difluorobenzoyl chloride with 3-methoxyphenylacetic acid or its salt under controlled conditions:

-

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) are commonly used.

- Base: A tertiary amine base like triethylamine or pyridine is added to neutralize the HCl formed.

- Temperature: Typically maintained at 0°C to room temperature to control reaction rate and avoid side reactions.

- Time: Reaction times vary from 1 to 6 hours depending on scale and conditions.

Mechanism:

The nucleophilic carboxylate attacks the acyl chloride, forming an intermediate that rearranges to the propiophenone structure.Workup:

The reaction mixture is quenched with water, extracted with organic solvents, dried, and purified by recrystallization or chromatography.

Alternative Synthetic Routes

Some literature suggests the use of Friedel-Crafts acylation of 3-methoxybenzene derivatives with 3,5-difluoropropiophenone intermediates, but this is less common due to regioselectivity challenges.

Supporting Research Findings and Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Synthesis of 3,5-difluorobenzoyl chloride | 3,5-difluorobenzoic acid + SOCl2, reflux 2-4 h | 85-90 | >98 | Standard acid chloride preparation |

| Acylation with 3-methoxyphenylacetic acid | 3,5-difluorobenzoyl chloride + 3-methoxyphenylacetic acid, Et3N, DCM, 0°C to RT, 3 h | 70-80 | 95-98 | Optimized for minimal side products |

| Purification | Recrystallization from ethanol or chromatography | - | >99 | Final product purity confirmed by NMR, IR, MS |

Analytical techniques such as Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) confirm the structure and purity of the synthesized compound.

Related Intermediate Preparation: 3,5-Difluorophenol

The synthesis of 3,5-difluorophenol, a related fluorinated intermediate, has been improved by recent methods involving:

- Reaction of 1,3,5-trifluorobenzene with acetohydroxamic acid and alkali under nitrogen atmosphere.

- Rearrangement at elevated temperatures (80-200°C).

- Acidification and extraction to isolate 3,5-difluorophenol with high purity (>99.8%) and yields around 70-81% depending on solvent and conditions.

This method provides a cost-effective and atom-economical route to fluorinated phenols, which can be further functionalized to benzoyl chlorides for use in propiophenone synthesis.

Summary of Preparation Methodology

| Stage | Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Preparation of 3,5-difluorobenzoyl chloride | 3,5-difluorobenzoic acid, SOCl2 | Reflux, anhydrous | Acid chloride intermediate |

| 2 | Acylation with 3-methoxyphenylacetic acid | 3,5-difluorobenzoyl chloride, 3-methoxyphenylacetic acid, Et3N | 0°C to RT, 3-6 h | Formation of target propiophenone |

| 3 | Purification | Recrystallization or chromatography | Ambient | High purity product |

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.

Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

This compound is primarily studied for its potential therapeutic effects, particularly in cancer research. Its structure, which includes a fluorinated phenyl group, suggests possible interactions with biological targets involved in tumor growth and proliferation.

Antitumor Activity

Research indicates that 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone exhibits significant antitumor properties. A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent inhibition of cell viability, suggesting its potential as a chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Study on MCF-7 Cells

A detailed study on MCF-7 breast cancer cells provided insights into the compound's effectiveness:

- Objective : To evaluate the cytotoxic effects of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone on MCF-7 cells.

- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using the MTS assay.

- Results :

Mechanistic Insights

Further mechanistic studies revealed:

- The compound induces reactive oxygen species (ROS) generation, which is linked to oxidative stress and subsequent apoptosis.

- It downregulates anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced apoptotic signaling pathways .

Comparative Analysis with Other Compounds

To illustrate the relative efficacy of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone, a comparison with other known antitumor agents can be useful.

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone | 15 | Induces apoptosis via ROS generation |

| Doxorubicin | 0.5 | DNA intercalation and topoisomerase inhibition |

| Paclitaxel | 2 | Stabilizes microtubules |

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins, while the methoxy group modulates its electronic properties. These interactions can lead to inhibition or activation of enzymes, receptors, or other biomolecules, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorination Pattern and Substituent Effects

Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Functional Group Variations

Fluorine vs. In contrast, analogs like 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone replace the methoxy with a fluorine, increasing lipophilicity and electron-withdrawing effects.

Chlorine Substitution: 2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)propiophenone introduces a chlorine atom at the 2' position. Chlorine’s larger atomic radius and polarizability may alter binding affinity in biological systems compared to fluorine.

Dioxane Ring vs.

Biological Activity

3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone is a synthetic compound belonging to the class of propiophenones, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone is . The structure features two fluorine atoms and a methoxy group attached to a phenyl ring, contributing to its unique chemical properties and biological effects.

Research indicates that compounds in the propiophenone class may exert their biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many propiophenones inhibit specific enzymes, which can alter metabolic pathways.

- Interaction with Receptors : These compounds often interact with neurotransmitter receptors, influencing neuronal activity and potentially modulating mood and behavior.

- Antimicrobial Properties : Some derivatives have shown activity against various pathogens, suggesting potential applications in infectious disease treatment.

Pharmacological Effects

- Neuropharmacological Activity : Propiophenone derivatives have been investigated for their effects on neurotransmitter systems. For instance, studies have reported that certain analogues exhibit significant inhibitory effects on monoamine uptake, indicating potential antidepressant properties .

- Antitumor Activity : Preliminary studies suggest that 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial pathways .

- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in vitro, which may be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuropharmacological | Inhibition of monoamine uptake | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of inflammatory markers |

Detailed Findings

- A study demonstrated that 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone significantly inhibited the growth of several cancer cell lines, with IC50 values indicating potent activity . The compound's mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.

- Another investigation focused on the compound's neuropharmacological profile, revealing that it could effectively block the reuptake of serotonin and norepinephrine in vitro, suggesting potential use as an antidepressant .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The synthesis of fluorinated propiophenones like this compound typically involves halogen substitution or catalytic carbonylation. For example, analogous compounds (e.g., 4,4'-difluorobenzophenone) are synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst, with optimization of temperature (80–120°C) and solvent polarity (e.g., dichloromethane or nitrobenzene) to enhance yield . Reaction monitoring via TLC or HPLC is critical to identify intermediates and byproducts. Adjusting stoichiometry of fluorinated precursors (e.g., 3-methoxyphenylmagnesium bromide) and controlling anhydrous conditions can mitigate side reactions .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone in academic research?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is essential for confirming substituent positions and fluorine coupling patterns. For instance, ¹⁹F NMR can resolve diastereotopic fluorines at 3' and 5' positions, while LC-MS with electrospray ionization (ESI) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 292). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) should achieve ≥95% purity, with GC-MS detecting volatile impurities like unreacted ketones .

Q. What safety protocols are critical when handling fluorinated aromatic ketones like 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone?

- Methodological Answer : Due to potential toxicity, researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood. Waste disposal requires segregation in halogenated solvent containers, followed by incineration or treatment by licensed facilities . Storage under inert gas (argon) prevents degradation, and stability tests under varying pH/temperature conditions (e.g., 25–40°C) are advised to assess shelf life .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3',5'-Difluoro-3-(3-methoxyphenyl)propiophenone in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron-deficient sites by analyzing Fukui indices and electrostatic potential surfaces. For example, the para-fluorine positions in similar compounds show higher electrophilicity, making them prone to substitution by amines or alkoxides. Solvent effects (e.g., DMSO vs. THF) are modeled using COSMO-RS to predict reaction kinetics .

Q. What experimental designs are recommended to investigate the environmental fate and ecotoxicological impacts of this compound?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which assess abiotic/biotic transformations (hydrolysis, photolysis) and bioaccumulation potential. Use OECD Test Guideline 307 for soil degradation studies (aerobic conditions, 20°C) and algal toxicity assays (e.g., Chlorella vulgaris, 72-h EC₅₀). LC-MS/MS quantifies degradation products (e.g., difluorobenzoic acids), while QSAR models estimate partition coefficients (log Kow) for risk prioritization .

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts, IR bands) for fluorinated propiophenones?

- Methodological Answer : Cross-validate data using high-field NMR (500 MHz+) and isotope-labeled standards. For instance, ¹H-¹⁹F HOESY experiments clarify through-space couplings, while variable-temperature NMR identifies dynamic effects. IR spectra should be compared with computed vibrational modes (Gaussian 16, B3LYP functional) to assign carbonyl (1700–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches accurately .

Q. What strategies optimize the regioselectivity of derivatization reactions (e.g., Grignard additions) at the propiophenone carbonyl group?

- Methodological Answer : Steric and electronic factors dictate reactivity. For example, bulky Grignard reagents (e.g., tert-butyl) favor addition to less hindered positions. Chelating additives (e.g., HMPA) enhance selectivity in THF by stabilizing transition states. Kinetic studies (e.g., in situ IR monitoring) can map rate constants for competing pathways, while Hammett plots correlate substituent effects (σ values) with yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.